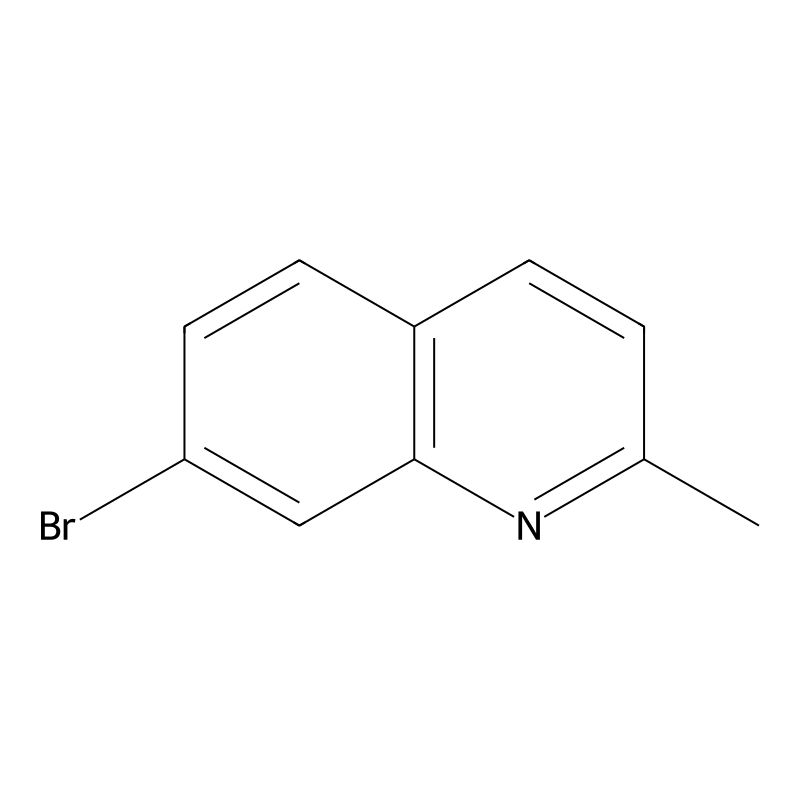

7-Bromo-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-2-methylquinoline is a heterocyclic compound characterized by a quinoline backbone with a bromine atom at the 7-position and a methyl group at the 2-position. Its chemical formula is C₁₀H₈BrN, and it is recognized for its unique structural properties that influence its reactivity and biological activity. The presence of both the bromine atom and the methyl group contributes to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis and Availability:

Potential Applications:

While there is no extensive research directly exploring the applications of 7-bromo-2-methylquinoline itself, its structural similarity to other bioactive quinoline derivatives has led to some investigative interest. Here are two potential areas where it might be explored:

- Drug Discovery: Quinoline derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties []. Given this, researchers might explore 7-bromo-2-methylquinoline as a starting point for the development of new drugs, potentially by modifying its structure to enhance its desired activity.

- Material Science: Heterocyclic aromatic compounds like quinolines can exhibit interesting properties such as photoluminescence and electrical conductivity []. Researchers might investigate 7-bromo-2-methylquinoline for potential applications in material science, such as the development of organic light-emitting diodes (OLEDs) or other functional materials.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. For instance, nucleophilic amination can occur at the 6- or 7-position of the quinoline ring, depending on the reaction conditions .

- Protonation: The compound can be selectively activated through protonation, resulting in the formation of a carbocation intermediate .

- Cross-Coupling Reactions: It can also engage in cross-coupling reactions with transition metals, which are valuable for synthesizing more complex organic molecules.

Research indicates that 7-bromo-2-methylquinoline exhibits significant biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Some derivatives of quinoline compounds have shown promising antibacterial and antifungal properties.

- Anticancer Activity: Certain studies have suggested that modifications to the quinoline structure can enhance its efficacy against various cancer cell lines.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

Several methods exist for synthesizing 7-bromo-2-methylquinoline:

- Bromination of 2-Methylquinoline: The most straightforward method involves the bromination of 2-methylquinoline using bromine or N-bromosuccinimide under controlled conditions to ensure selective substitution at the 7-position .

- Nucleophilic Substitution Reactions: Starting from 6-bromo-2-methylquinoline, nucleophilic substitution can yield various derivatives by introducing different functional groups at either the 6 or 7 positions .

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including cyclization and functionalization, to achieve desired derivatives with specific biological activities .

7-Bromo-2-methylquinoline finds applications in several fields:

- Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.

- Agricultural Chemicals: Some compounds derived from this structure may serve as pesticides or herbicides.

- Materials Science: Quinoline derivatives are utilized in developing organic semiconductors and dyes.

Studies on interaction profiles indicate that 7-bromo-2-methylquinoline interacts with various biological targets:

- Protein Binding: The compound may bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

- Metabolic Pathways: Investigations into how this compound affects metabolic pathways can reveal insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-bromo-2-methylquinoline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoline | Methyl group at position 2 | Lacks bromine substitution, less reactive |

| 6-Bromoquinoline | Bromine at position 6 | Different reactivity profile due to bromine position |

| 7-Chloro-2-methylquinoline | Chlorine instead of bromine | Potentially different biological activity |

| 7-Amino-2-methylquinoline | Amino group at position 7 | May have enhanced solubility and reactivity |

The unique combination of a bromine atom at the 7-position and a methyl group at the 2-position in 7-bromo-2-methylquinoline contributes to its distinct chemical behavior and potential applications compared to these similar compounds.